Cyclobutyl 4-methylphenyl ketone
Overview
Description
Cyclobutyl 4-methylphenyl ketone is a chemical compound with the molecular formula C12H14O and a molecular weight of 174.24 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of cyclobutyl 4-methylphenyl ketone involves intermolecular [4 + 2] cycloaddition reactions, a common strategy for constructing cyclobutane rings. For example, the Lewis acid-catalyzed intermolecular [4 + 2] cycloaddition between 3-alkoxycyclobutanones and aldehydes or ketones, activated by boron trifluoride etherate, demonstrates the type of reactions utilized to synthesize related structures.Molecular Structure Analysis
The molecular structure of cyclobutyl 4-methylphenyl ketone allows for the installation of numerous aryl, heteroaryl, alkenyl, and alkynyl groups at the 3-position of the cyclobutane ring with exclusive cis-selectivity .Chemical Reactions Analysis
Cyclobutyl 4-methylphenyl ketone participates in various chemical reactions that highlight its reactivity. The compound’s structure allows for reactions such as the Nazarov cyclization, a process that demonstrates the compound’s ability to undergo transformation under specific conditions, leading to complex cyclic structures.Physical And Chemical Properties Analysis
The physical properties of cyclobutyl 4-methylphenyl ketone, such as solubility and thermal stability, are influenced by its molecular structure. Studies on similar compounds have revealed that the presence of substituents like the 4-methylphenyl group can significantly affect these properties.Scientific Research Applications
1. Borylated Cyclobutanes via Thermal [2 + 2]-Cycloaddition
- Summary of the Application: This research focuses on the development of borylated cyclobutanes from amides of carboxylic acids and vinyl boronates . The cyclobutane ring is common within modern bioactive compounds and can be found in the structures of at least ten market-approved drugs . This has motivated substantial development of cyclobutyl boronate chemistry .
- Methods of Application or Experimental Procedures: The reaction proceeds via the thermal [2 + 2]-cycloaddition of in situ-generated keteniminium salts . The most frequently used approach is a [2 + 2]-cycloaddition .
- Results or Outcomes: The research developed a one-step approach to borylated cyclobutanes by thermal [2 + 2]-cycloaddition between vinyl boronates and in situ-generated keteniminium salts .
2. Photochemical Selective Difluoroalkylation Reactions of Bicyclobutanes
- Summary of the Application: This research emphasizes the importance of difluoromethyl cyclobutane scaffolds as bioisosteres .
- Results or Outcomes: This research not only broadens the chemical space in organic synthesis but also offers new avenues for pharmaceutical discovery .
Cyclobutyl Phenyl Ketone
- Summary of the Application: Cyclobutyl phenyl ketone is a chemical compound with the formula C11H12O . It’s also known as Benzoylcyclobutane and Methanone, (cyclobutyl)(phenyl)- .
Cyclobutyl Phenyl Ketone
Safety And Hazards
According to the safety data sheet, precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured . In case of accidental release, the chemical should be collected and kept in suitable, closed containers for disposal .
properties
IUPAC Name |
cyclobutyl-(4-methylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-9-5-7-11(8-6-9)12(13)10-3-2-4-10/h5-8,10H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMXFDVNBWUEOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60311780 | |
Record name | Cyclobutyl(4-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60311780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl 4-methylphenyl ketone | |
CAS RN |
53342-39-5 | |
Record name | 53342-39-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245209 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclobutyl(4-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60311780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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